(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid
CAS No.: 261896-39-3
Cat. No.: VC3862099
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261896-39-3 |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12) |
| Standard InChI Key | WPLPJEWZNOILAV-UHFFFAOYSA-N |
| SMILES | CC(C)CC1CNCC1C(=O)O |
| Canonical SMILES | CC(C)CC1CNCC1C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with an isobutyl moiety. Its IUPAC name is 4-(2-methylpropyl)pyrrolidine-3-carboxylic acid, with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . The (3R,4R) configuration confers distinct stereochemical properties critical for biological interactions.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 261896-39-3 | |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| Optical Rotation (α) | +37.9° (c=5, DMSO) | |
| Topological Polar Surface Area | 49.3 Ų |
Solubility and Stability
The carboxylic acid group enhances solubility in polar solvents (e.g., water, DMSO), while the isobutyl chain contributes to hydrophobic interactions. Stability studies indicate decomposition above 200°C, consistent with typical pyrrolidine derivatives.
Synthesis and Stereochemical Control
Enzymatic Aldol Addition
YfaU aldolase catalyzes the stereoselective addition of pyruvate to N-Cbz-amino aldehydes, forming 4-hydroxy-2-ketoacid precursors. Key findings include:
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Yield Optimization: Reactions with N-Cbz-pyrrolidine-2-carboxaldehyde achieve 88–91% isolated yields .
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Stereoselectivity: (S)-N-Cbz-amino aldehydes favor (R)-configured products (er 95:5), while (R)-aldehydes yield (S)-products .
Table 2: Representative Aldol Reaction Outcomes
| Substrate | Yield (%) | er (R:S) |
|---|---|---|
| (S)-N-Cbz-Alaninal | 95 | 95:5 |
| (R)-N-Cbz-Pyrrolidine-2-carboxaldehyde | 88 | 26:74 |
| Achiral N-Cbz-3-Aminopropanal | 51 | 50:50 |
Reductive Amination
Catalytic hydrogenation of aldol adducts generates cyclic amino acids. For example, (4R,5S,6S)-4f undergoes Pd/C-mediated reductive amination to yield 4-hydroxypipecolic acid derivatives .
Mechanistic Insights from Molecular Modeling
Pre-reaction ternary complexes (YfaU-pyruvate-enolate-aldehyde) reveal stereochemical determinants:
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Hydrophobic Interactions: Residues W23, V126, and V238 stabilize isopropyl and isobutyl substituents .
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Face Selectivity: Larger substituents (e.g., isobutyl) enforce re-face attack, dictating enantioselectivity .
Applications in Drug Discovery and Biocatalysis
Amino Acid Synthesis
The compound serves as a precursor for non-proteinogenic amino acids, including:
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4-Hydroxypipecolic Acid: A key motif in protease inhibitors .
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Dolaisoleucine Analogues: Used in anticancer peptide synthesis .
Arginase Inhibition
Structural analogues, such as (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid, exhibit nanomolar inhibition of arginase I/II (IC₅₀ = 1.3–8.1 nM), highlighting the scaffold’s therapeutic potential .
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